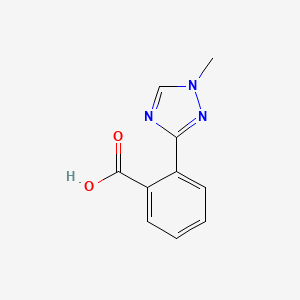

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Description

BenchChem offers high-quality 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTOARLDIVTLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and exploration of new chemical entities incorporating the 1,2,4-triazole scaffold.

Introduction and Significance

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern and electronic nature of the triazole ring can significantly influence a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.

The title compound, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, is a unique molecule featuring a benzoic acid moiety ortho-substituted with a C-linked, N-methylated 1,2,4-triazole. This specific arrangement of functional groups suggests potential for intramolecular hydrogen bonding and specific conformational preferences that could be exploited in rational drug design. As of the writing of this guide, this specific molecule is not well-documented in publicly available literature, suggesting it is a novel chemical entity. This guide, therefore, aims to provide a foundational understanding of its synthesis and potential utility based on established chemical principles and data from closely related analogues.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is characterized by a benzoic acid ring where the carbon at position 2 is bonded to the carbon at position 3 of a 1-methyl-1,2,4-triazole ring.

Table 1: Physicochemical Properties of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 2-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid | IUPAC Nomenclature |

| Molecular Formula | C10H9N3O2 | Calculated |

| Molecular Weight | 203.20 g/mol | Calculated |

| CAS Number | Not available | - |

| Predicted LogP | 1.5-2.5 | Cheminformatics Prediction |

| Predicted pKa | ~4.0 (Carboxylic Acid) | Chemical Analogy |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

Proposed Synthetic Pathway

The synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid presents a regioselectivity challenge, specifically in ensuring the methylation occurs at the N1 position of the triazole ring and the correct C-C bond formation. A plausible and robust synthetic strategy is a multi-step approach that builds the molecule sequentially, allowing for control at each step. The proposed pathway involves the construction of a key intermediate, 3-bromo-1-methyl-1,2,4-triazole, followed by a palladium-catalyzed cross-coupling reaction.

Rationale for the Synthetic Approach

The chosen strategy is based on the following considerations:

-

Regiocontrolled N-methylation: Direct methylation of a pre-formed 3-aryl-1,2,4-triazole can lead to a mixture of N1, N2, and N4 methylated isomers, which are often difficult to separate. By methylating the parent 1,2,4-triazole first, it is possible to isolate the desired 1-methyl-1,2,4-triazole isomer.

-

Robust C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly reliable and tolerant of a wide range of functional groups, making them ideal for coupling the triazole and benzoic acid fragments in the later stages of the synthesis.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1,2,4-triazole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add 1,2,4-triazole (6.9 g, 100 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (6.8 mL, 110 mmol) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-methyl-1,2,4-triazole. Further purification can be achieved by distillation.

Step 2: Synthesis of 3-Bromo-1-methyl-1,2,4-triazole

-

Dissolve 1-methyl-1,2,4-triazole (8.3 g, 100 mmol) in anhydrous THF (250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Slowly add a solution of bromine (5.1 mL, 100 mmol) in anhydrous THF (50 mL) to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (100 mL) and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-1-methyl-1,2,4-triazole.

Step 3: Suzuki Coupling to form Methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate

-

In a Schlenk flask, combine 3-bromo-1-methyl-1,2,4-triazole (1.62 g, 10 mmol), 2-(methoxycarbonyl)phenylboronic acid (2.16 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

-

Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

-

Degas the mixture by bubbling with nitrogen for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

-

Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the filtrate with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to give the desired methyl ester.

Step 4: Hydrolysis to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

-

Dissolve methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate (2.17 g, 10 mmol) in a mixture of THF (40 mL) and water (20 mL).

-

Add lithium hydroxide monohydrate (840 mg, 20 mmol).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): We would expect to see a singlet for the triazole C-H proton around δ 8.5-9.0 ppm, aromatic protons of the benzoic acid ring in the range of δ 7.5-8.0 ppm, a singlet for the N-methyl group around δ 3.9-4.1 ppm, and a broad singlet for the carboxylic acid proton above δ 12 ppm.

-

¹³C NMR (101 MHz, DMSO-d₆): Expected signals would include the carboxylic acid carbonyl carbon around δ 167-170 ppm, aromatic carbons between δ 125-140 ppm, and triazole ring carbons in the range of δ 145-160 ppm. The N-methyl carbon would likely appear around δ 35-40 ppm.

-

Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 204.07.

Potential Applications and Future Research

Given the prevalence of the 1,2,4-triazole scaffold in pharmaceuticals, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid represents an interesting starting point for further chemical exploration and biological screening.

-

Medicinal Chemistry: The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (triazole nitrogens, carbonyl oxygens) makes this molecule an attractive fragment for library synthesis. The carboxylic acid can be readily converted to amides, esters, and other functional groups to probe interactions with biological targets. The ortho-disposition of the two rings could act as a bidentate ligand for metal chelation or as a scaffold to present pharmacophoric features in a specific 3D orientation.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and metal-organic frameworks (MOFs). The triazole moiety could introduce additional coordination sites for the construction of novel materials with interesting electronic or catalytic properties.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activity across various assays. Derivatization of the carboxylic acid and exploration of alternative substitution patterns on the benzoic acid ring would be logical next steps in a drug discovery program.

References

-

Armstrong, I. S., et al. (2020). Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block. Organic Process Research & Development. [Link]

-

Katritzky, A. R., & Serdyuk, L. (2009). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications. [Link]

-

ISRES. (2022). Synthesis of 1,2,4 triazole compounds. [Link]

- Google Patents. (2021).

-

Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles. [Link]

An In-depth Technical Guide to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not widely cataloged, this document constructs a robust profile by examining its structural class, proposing a viable synthetic pathway, and detailing its potential applications and analytical characterization based on established principles and data from closely related analogues.

Compound Identification and CAS Number Status

Table 1: CAS Numbers of Structurally Related Compounds

| Compound Name | CAS Number |

| 2-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid | 876718-01-3 |

| 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | 1085458-53-2 |

| 2-(5-methyl-1H-[1][2][3]triazol-3-yl)-benzoic acid | 35515-54-9 |

| 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 956317-36-5 |

| 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid | 25380-38-5 |

The absence of a dedicated CAS number underscores the need for unambiguous synthesis and rigorous characterization to confirm the identity of the target molecule in any research endeavor.

Proposed Synthetic Strategy

The synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid requires a regioselective approach to ensure the correct substitution pattern on both the triazole and benzene rings. A logical and efficient pathway involves the initial formation of the substituted triazole ring, followed by its coupling to a benzoic acid precursor. The proposed multi-step synthesis is outlined below.

Rationale for Synthetic Design

The primary challenge is the regioselective formation of the 1,3-disubstituted 1,2,4-triazole. Direct alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 isomers. Therefore, constructing the ring from acyclic precursors is often preferred for achieving specific substitution patterns. Following the creation of the triazole, a robust C-N cross-coupling reaction is required to link the triazole's nitrogen to the ortho-position of the benzoic acid ring. The Ullmann condensation is a classic and effective method for this type of N-arylation of azoles.[4][5]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

This step focuses on the regioselective synthesis of the required 1,3-disubstituted triazole. One effective method involves the cyclization of an appropriate amidine derivative.[3]

-

Preparation of N-Methylformamide: React methylamine with formic acid.

-

Formation of Formamidine Acetate: Treat N-methylformamide with a suitable reagent like dimethylformamide dimethyl acetal.

-

Cyclization with Hydrazine: React the resulting formamidine intermediate with formylhydrazide. This cyclization is designed to preferentially yield the 1,3-disubstituted 1,2,4-triazole. Alternative catalyst-controlled cycloadditions can also provide regioselective access to this core.[6]

Step 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This step couples the synthesized triazole with a benzoic acid precursor. Using an ester derivative of 2-iodobenzoic acid protects the carboxylic acid group during the coupling reaction. This approach is well-documented for the synthesis of related 2-(triazolyl)benzoic acids.[7]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-Methyl-1H-1,2,4-triazole (1.0 eq.), methyl 2-iodobenzoate (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).[8]

-

Solvent: Use a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Ligand (Optional but Recommended): The addition of a ligand like L-proline or N,N'-dimethyl-1,2-cyclohexanediamine can significantly improve reaction efficiency and yield.[8]

-

Heating: Heat the reaction mixture to 100-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate by column chromatography on silica gel.

Step 3: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Hydrolysis: Dissolve the purified methyl ester from Step 2 in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Monitoring: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

-

Isolation: The product, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. isres.org [isres.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 8. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

Foreword: The Enduring Scaffold of 1,2,4-Triazole in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1,2,4-Triazole Benzoic Acid Derivatives in Drug Discovery

The 1,2,4-triazole nucleus represents a cornerstone in the edifice of heterocyclic chemistry, a "privileged" scaffold that has given rise to a multitude of clinically significant therapeutic agents.[1] Its metabolic stability, unique physicochemical properties, and versatile bonding capabilities have made it a focal point for drug discovery efforts for decades.[2][3][4] When appended with a benzoic acid moiety, the resulting derivatives unlock a new dimension of pharmacological potential, combining the hydrogen bonding capacity and rigidity of the triazole ring with the acidic functionality of the carboxyl group, which can serve as a critical pharmacophore for interacting with biological targets.[5][6] This guide provides a comprehensive exploration of 1,2,4-triazole benzoic acid derivatives, from their rational design and synthesis to their diverse mechanisms of action and therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Rational Design and Synthesis of 1,2,4-Triazole Benzoic Acid Derivatives

The journey of developing novel 1,2,4-triazole benzoic acid derivatives begins with a thoughtful design strategy, often guided by structure-activity relationship (SAR) studies and computational modeling.[7][8] The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Core Synthetic Strategies: A Step-by-Step Approach

The synthesis of these derivatives typically involves multi-step sequences. A common and versatile approach begins with the construction of the 1,2,4-triazole ring, followed by the introduction or modification of the benzoic acid component.

Experimental Protocol: A Generalized Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids [6][9][10]

-

Step 1: Formation of the Triazole Precursor. The synthesis often commences with the reaction of an appropriate benzoic acid derivative, such as 2-hydrazinobenzoic acid, with a suitable cyclizing agent. For instance, reacting 2-hydrazinobenzoic acid with dimethyl(phenyl)-N-cyanoimido(dithio)carbonate in the presence of a base like triethylamine (Et3N) in ethanol under reflux conditions can yield a key intermediate.[6]

-

Step 2: Cyclization to Form the 1,2,4-Triazole Ring. The intermediate from the previous step is then cyclized to form the 1,2,4-triazole ring. This can be achieved through various methods, including heating with a suitable reagent that facilitates ring closure.

-

Step 3: Derivatization of the Triazole Core. Once the core 1,2,4-triazole benzoic acid scaffold is in hand, further modifications can be made to explore the SAR. This can involve reactions at the nitrogen or carbon atoms of the triazole ring or at the carboxylic acid group of the benzoic acid moiety. For example, the incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for cytotoxic effects.[6]

-

Step 4: Purification and Characterization. The final products are purified using standard techniques such as recrystallization or column chromatography. The structures of the synthesized compounds are then rigorously confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[6][11]

Causality in Synthetic Choices

The choice of synthetic route is often dictated by the desired substitution pattern on both the triazole and the benzoic acid rings. The use of microwave irradiation and ultrasonication are emerging as green chemistry approaches that can offer operational simplicity and improved efficiency.[12] The selection of starting materials and reagents is critical for achieving good yields and purity of the final compounds.

Part 2: Unraveling the Mechanisms of Action

The therapeutic versatility of 1,2,4-triazole benzoic acid derivatives stems from their ability to interact with a wide array of biological targets.[4][13] The specific mechanism of action is highly dependent on the overall molecular structure and the nature of the substituents.

Anticancer Activity: A Multi-pronged Attack

These derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][7][14]

-

Induction of Apoptosis: A key mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells.[6][11] Compounds have been shown to cause characteristic morphological changes associated with apoptosis, such as cell shrinkage and nuclear condensation.[11]

-

Enzyme Inhibition: 1,2,4-triazole derivatives can act as potent inhibitors of enzymes that are crucial for cancer cell proliferation and survival.[3][7] This includes:

-

Kinase Inhibition: Targeting kinases involved in signaling pathways that regulate cell growth and division.[3]

-

Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3][15]

-

Aromatase Inhibition: The triazole ring plays a pivotal role in chelating the heme iron of aromatase, an enzyme responsible for estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.[6][9]

-

-

Interference with DNA: Some derivatives may exert their anticancer effects by interacting with DNA, thereby disrupting its replication and transcription.[7]

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most well-established mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[16] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its enzymatic activity.[4]

Anti-inflammatory and Other Activities

1,2,4-triazole derivatives have also shown promise as anti-inflammatory agents, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes.[10][17][18] Additionally, various derivatives have been reported to possess antibacterial, anticonvulsant, and antioxidant properties, highlighting the broad therapeutic potential of this scaffold.[13][19][20][21][22]

Part 3: Therapeutic Applications and Biological Evaluation

The diverse mechanisms of action of 1,2,4-triazole benzoic acid derivatives translate into a wide range of potential therapeutic applications. Rigorous biological evaluation is essential to identify lead compounds with promising activity and selectivity.

In Vitro Cytotoxicity Studies: A Primary Screen for Anticancer Potential

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a commonly used method to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency.[6]

Experimental Protocol: MTT Assay for Cytotoxicity [6][15]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the 1,2,4-triazole benzoic acid derivatives for a specified period (e.g., 24-72 hours). A reference drug, such as doxorubicin, is often included for comparison.

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [6][11]

| Compound | MCF-7 (IC50, µM) | HCT-116 (IC50, µM) |

| 2 | 18.7 | 25.7 |

| 5 | Potent Activity | Potent Activity |

| 14 | 15.6 | Potent Activity |

| 15 | Potent Activity | Potent Activity |

| Doxorubicin (Reference) | 19.7 | 22.6 |

Note: "Potent Activity" indicates that the compounds exhibited significant inhibitory effects, with specific IC50 values reported in the source literature.

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of these derivatives are evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[21][22][23]

Experimental Protocol: Broth Microdilution for MIC Determination [4]

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives [24]

| Compound | Candida albicans (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) |

| 6 | More potent than fluconazole | - |

| 7 | More potent than fluconazole | Comparable to voriconazole (0.0156) |

| 9 | More potent than fluconazole | - |

| 14 | More potent than fluconazole | - |

| 21 | - | Comparable to voriconazole (0.0156) |

| 29 | More potent than fluconazole | - |

| Fluconazole (Reference) | - | - |

| Voriconazole (Reference) | - | - |

Note: The table highlights the superior or comparable activity of the synthesized compounds against the reference drugs.

Part 4: Future Perspectives and Conclusion

The field of 1,2,4-triazole benzoic acid derivatives in drug discovery continues to evolve, with ongoing efforts to develop novel compounds with improved efficacy and safety profiles.[7] Future research will likely focus on:

-

Structural Optimization: Further exploration of the SAR to design more potent and selective inhibitors.[7]

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.[25]

-

In Vivo Studies and Clinical Evaluation: Translation of promising in vitro findings to in vivo animal models and eventually to human clinical trials.[7]

-

Hybrid Molecules: The design of hybrid molecules that combine the 1,2,4-triazole benzoic acid scaffold with other pharmacophores to achieve synergistic or multi-target effects.[6][19]

References

- Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465–489.

- Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-89.

- An insight on medicinal

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. (2019, June 17).

- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.

- Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21).

- Current research trends of 1,2,4-triazole derivatives biological activity (liter

- A Review on 1, 2, 4 - Triazoles.

- mechanism of action of 1,2,4-triazole-based compounds. Benchchem.

- Current research trends of 1,2,4-triazole derivatives biological activity (liter

- Synthetic routes to triazole benzoic acid compounds 1–17.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.

- Anticancer properties of 1,2,4-triazole derivatives (liter

- (PDF) Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.

- Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. (2012, September 15).

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. (2018, February 15).

- Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15).

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.

- synthesis of 1,2,4 triazole compounds. ISRES.

- Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives.

- A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its deriv

- Antifungal Properties of 1,2,4-Triazoles. ISRES.

- Synthesis and mechanism of 1,2,4-triazole.

- Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- QSAR studies of 1,2,4-Triazoles. ISRES.

- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry. Benchchem.

- Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. (2025, November 11).

- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. (2021, September 30).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. jocpr.com [jocpr.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bioisosteric Optimization of 2-(2H-1,2,3-triazol-2-yl)benzoic acid

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists focusing on the optimization of the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold. This moiety is a privileged pharmacophore, most notably recognized as the core of the Dual Orexin Receptor Antagonist (DORA) Suvorexant (Belsomra) .

Executive Summary: The Pharmacophore

The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold represents a masterclass in conformational restriction. Unlike a freely rotating biphenyl system, the N2-linked triazole creates a specific electrostatic repulsion with the ortho-substituents of the phenyl ring (the "Ortho-Effect"). This locks the biaryl axis into a non-coplanar conformation essential for binding within the lipophilic pockets of Orexin receptors (OX1R/OX2R).

Core Challenges addressed by Bioisosterism:

-

Lipophilicity (LogP): The scaffold is inherently lipophilic; reducing LogP is critical for preventing off-target CNS effects.

-

Metabolic Stability: The benzoic acid moiety (often converted to an amide) can be a metabolic soft spot.

-

Solubility: The planarity and stacking potential can limit aqueous solubility.

Structural Deconstruction & Bioisosteric Strategies

Optimization requires a tripartite approach: modifying the Acid Headgroup , the Triazole Core , or the Phenyl Linker .

Strategy A: Bioisosteres of the Carboxylic Acid

The carboxylic acid at the C1 position is typically the handle for amide coupling (as in Suvorexant) or acts as a direct interaction point. Replacing it alters pKa, permeability, and metabolic vulnerability.

| Bioisostere Class | Specific Replacement | Physicochemical Impact | Strategic Rationale |

| Classical | 1H-Tetrazole | pKa ~4.5-5.0 (similar to COOH). | Improves metabolic stability against glucuronidation while maintaining acidity. |

| Non-Classical | Acyl Sulfonamide (–CONHSO₂R) | pKa ~4.5-5.5. | Increases lipophilicity slightly but allows fine-tuning of acidity via the 'R' group. |

| Heterocyclic | 1,2,4-Oxadiazole | Neutral / Weakly Basic. | Removes the ionizable proton. drastically improves BBB permeability (LogD modification). |

| Isosteric | Squaric Acid | pKa ~1.0 (Stronger acid). | Used when a stronger H-bond donor is required in the binding pocket. |

Strategy B: Bioisosteres of the 2H-1,2,3-Triazole Ring

The 2H-triazole is unique due to its symmetry and low dipole moment compared to the 1H-isomer.

-

Pyrazoles: Replacing the triazole with a pyrazole (e.g., in Filorexant ) retains the aromatic character but alters the Hydrogen Bond Acceptor (HBA) count. It removes one nitrogen, often improving metabolic stability.

-

1,2,4-Triazoles: Introduces a different H-bonding vector. Often used to lower lipophilicity (LogP) due to higher polarity.

-

Imidazoles: Increases basicity. This is risky for CNS drugs (efflux liability) but useful if a protonatable center is needed for salt bridge formation.

Strategy C: Scaffold Hopping (The Phenyl Linker)

This is the most impactful change for ADME optimization.

-

Pyridine Replacement (Lemborexant Shift): Replacing the central phenyl ring with a pyridine (specifically a fluoropyridine) reduces overall lipophilicity and mitigates reactive metabolite risks associated with electron-rich phenyl rings. This was the key evolution from Suvorexant to Lemborexant.

Decision Logic & SAR Flow

The following diagram illustrates the decision-making process for optimizing this scaffold based on specific ADME failures.

Figure 1: SAR Decision Tree for optimizing the triazolyl-benzoic acid scaffold.

Experimental Protocol: Regioselective Synthesis

Synthesizing the 2H-isomer (N2-linked) selectively is the primary synthetic challenge. The thermodynamic product is often the 1H-isomer (N1-linked). The following protocol uses the "Dibromo-Blockade" strategy to ensure >98% N2-regioselectivity.

Protocol: Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid

Objective: Synthesize the target scaffold with high N2-selectivity using a copper-catalyzed coupling followed by debromination.

Materials:

-

2-Iodobenzoic acid (1.0 eq)

-

4,5-Dibromo-1,2,3-triazole (1.2 eq) — Crucial for N2 selectivity

-

CuI (0.05 eq)

-

Cs₂CO₃ (2.0 eq)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.1 eq)

-

Solvent: DMF or DMSO

Step-by-Step Methodology:

-

Coupling (The Blockade Strategy):

-

Charge a reaction vessel with 2-Iodobenzoic acid, 4,5-Dibromo-1,2,3-triazole, CuI, and Cs₂CO₃.

-

Evacuate and backfill with Argon (3x).

-

Add DMF and the diamine ligand.

-

Heat to 100°C for 12 hours . Note: The bromine atoms sterically hinder the N1/N3 positions, forcing the copper to insert at N2.

-

Workup: Cool, dilute with EtOAc, wash with 1M HCl (to protonate the acid), dry over Na₂SO₄, and concentrate.

-

-

Debromination (Restoring the Scaffold):

-

Dissolve the intermediate (2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)benzoic acid) in EtOH/EtOAc.

-

Add 10% Pd/C (10 wt%) and Et₃N (2.5 eq).

-

Stir under H₂ atmosphere (balloon pressure) for 4-6 hours.

-

Purification: Filter through Celite, concentrate, and recrystallize from EtOH/Water.

-

Validation Criteria:

-

1H NMR: Diagnostic singlet for triazole protons at ~δ 7.8-8.0 ppm (equivalent environment indicates N2 symmetry). N1-isomers show two distinct doublets.

-

Melting Point: Distinctly higher for N2 isomers due to symmetry-driven crystal packing.

Mechanistic Visualization: The Synthesis

Figure 2: Regioselective synthetic pathway utilizing the dibromo-blockade strategy.

References

-

Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. Link

-

Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Lasseter, J., et al. (2013). "Synthesis of 2-Aryl-2H-1,2,3-triazoles via Copper-Catalyzed Coupling." Tetrahedron Letters. Link

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid

[1]

Executive Summary

The molecule 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid represents a critical heterocyclic scaffold in modern medicinal chemistry.[1] Characterized by the juxtaposition of a carboxylic acid and a 1,2,4-triazole ring at the ortho position, this compound serves as a versatile bioisostere for fused tricyclic systems and a key intermediate in the synthesis of receptor antagonists.

While structurally distinct from the 1,2,3-triazole intermediates used in dual orexin receptor antagonists (such as Suvorexant), this 1,2,4-triazole isomer offers unique hydrogen-bonding vectors and metabolic stability profiles.[1] This guide provides a definitive technical analysis of its physicochemical properties, a robust synthetic protocol, and its application in structure-activity relationship (SAR) campaigns.[1]

Physicochemical Characterization

Understanding the fundamental properties of this scaffold is prerequisite to its application in drug design.[1] The ortho-substitution pattern introduces steric strain that forces the triazole and phenyl rings out of planarity, influencing solubility and binding affinity.[1]

Core Molecular Data[1]

| Property | Value | Technical Note |

| IUPAC Name | 2-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid | Defines specific regioisomer (1-methyl, 3-attachment).[1] |

| Molecular Formula | C₁₀H₉N₃O₂ | Confirmed via elemental composition.[1][2] |

| Molecular Weight | 203.20 g/mol | Monoisotopic mass: ~203.07 Da.[1] |

| Predicted pKa (Acid) | 3.5 – 3.8 | The ortho-triazole may depress pKa via inductive effects compared to benzoic acid (4.2).[1] |

| Predicted LogP | 1.1 – 1.4 | Moderate lipophilicity; suitable for CNS penetration optimization.[1] |

| H-Bond Donors | 1 (COOH) | The triazole nitrogens act as acceptors.[1] |

| H-Bond Acceptors | 4 | Includes carbonyl oxygen and triazole ring nitrogens.[1] |

Structural Significance

The 1,2,4-triazole ring acts as a non-classical bioisostere for amide or ester linkages. Unlike the 1,2,3-triazole (often formed via Click chemistry), the 1,2,4-triazole is typically constructed via condensation reactions, allowing for different vector orientations of the N-methyl group, which can be exploited to probe hydrophobic pockets in target proteins (e.g., GPCRs).[1]

Synthetic Architecture: The Modified Pinner Strategy

Constructing the 1,2,4-triazole ring at the ortho position of a benzoic acid requires navigating steric hindrance and regioselectivity issues. The most robust protocol avoids direct coupling and instead builds the triazole ring from a nitrile precursor using a modified Pinner synthesis strategy.[1]

Retrosynthetic Analysis

-

Target: 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.[1]

-

Key Disconnection: C3(triazole)–C(phenyl) bond or formation of the N1–C5 bond.[1]

-

Precursor: Methyl 2-cyanobenzoate or Phthalimide derivatives.[1]

Detailed Synthetic Protocol

Note: This protocol synthesizes the methyl ester first to protect the carboxylic acid, followed by hydrolysis.

Step 1: Formation of the Imidate Intermediate

-

Reagents: Methyl 2-cyanobenzoate (1.0 eq), HCl (gas), Methanol (anhydrous).

-

Procedure: Dissolve methyl 2-cyanobenzoate in anhydrous methanol at 0°C. Bubble dry HCl gas through the solution for 30 minutes.

-

Condition: Stir at 4°C for 12–18 hours.

-

Mechanism: The nitrile undergoes acid-catalyzed addition of methanol to form the imidate hydrochloride salt.[1]

-

Validation: Monitor disappearance of nitrile peak (2230 cm⁻¹) via IR.

Step 2: Triazole Ring Construction (Cyclization)

-

Reagents: Imidate intermediate (from Step 1), Methylhydrazine (1.2 eq), Triethylamine (2.0 eq), Formic acid (catalytic) or Trimethyl orthoformate (solvent/reagent).[1]

-

Procedure: Suspend the imidate salt in Trimethyl orthoformate. Add Triethylamine followed by Methylhydrazine dropwise at 0°C.

-

Heating: Reflux the mixture (trimethyl orthoformate acts as the carbon source for C5 of the triazole) at 80–90°C for 4–6 hours.

-

Critical Parameter: Regiocontrol. The use of methylhydrazine can yield isomers (1-methyl vs. 2-methyl).[1] The specific conditions (solvent polarity and temperature) favor the thermodynamically stable 1-methyl isomer.[1]

-

Workup: Concentrate in vacuo. Partition between EtOAc and water.[1]

Step 3: Ester Hydrolysis

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Procedure: Dissolve the ester intermediate in THF/Water. Add LiOH. Stir at Room Temperature for 2 hours.

-

Isolation: Acidify with 1M HCl to pH 3. The free acid 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid will precipitate or can be extracted with EtOAc.[1]

-

Purification: Recrystallization from Ethanol/Water.[1]

Synthetic Pathway Diagram

Caption: Figure 1. Step-wise synthetic workflow utilizing the Pinner reaction strategy to ensure correct triazole regiochemistry.

Application in Drug Design (SAR Context)

The "Suvorexant" Distinction

It is vital for researchers to distinguish this molecule from the intermediate used in Suvorexant (Belsomra).[1] Suvorexant utilizes a 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety.[1][3][4]

Why use the 1,2,4-isomer?

-

Electronic Profiling: The 1,2,4-triazole is generally more basic than the 1,2,3-triazole, potentially altering the pKa of the adjacent carboxylic acid and influencing solubility.

-

Vector Exploration: The C3-attachment point (vs N2) changes the exit vector of the substituents, allowing the carboxylic acid to engage different residues in the binding pocket (e.g., Arginine or Lysine toggles).[1]

Pharmacophore Mapping

In Orexin receptor antagonism, the benzoic acid moiety often serves as a linker or a "head group" that anchors the molecule via hydrogen bonding or pi-stacking.[1]

Caption: Figure 2.[1][7][8] Pharmacophore map illustrating the dual interaction modes of the benzoic acid and triazole moieties within a receptor pocket.

Analytical Validation Standards

To ensure the integrity of the synthesized material, the following analytical criteria must be met. This "Self-Validating System" ensures that the correct isomer has been isolated.[1]

NMR Spectroscopy (Proton)

-

Solvent: DMSO-d6

-

Key Signals:

-

δ ~8.5 ppm (1H, s): Characteristic singlet for the C5 proton of the 1,2,4-triazole ring.[1] Absence of this peak suggests ring failure.

-

δ ~3.9 ppm (3H, s): N-Methyl group.[1]

-

δ ~7.5 - 8.0 ppm (4H, m): Aromatic protons of the benzoic acid.[1]

-

δ ~13.0 ppm (1H, broad s): Carboxylic acid proton (exchangeable).[1]

-

Mass Spectrometry (LC-MS)

References

-

PubChem Compound Summary. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (Analogous Structure Reference).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Baxter, C. A., et al. (2011).[1][3] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. (Provides context on triazolyl-benzoic acid synthesis in drug development). [Link]

-

National Institutes of Health (NIH). Synthesis of 1,2,4-triazole derivatives via Pinner Strategy.[1][6] PMC Articles.[1] [Link]

Sources

- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C10H9N3O2 | CID 3159714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Novel Triazole-Based Carboxylic Acid Building Blocks: A Strategic Guide for Drug Discovery

Executive Summary

In the modern landscape of rational drug design, the 1,2,3-triazole ring has transcended its origins as a mere "click chemistry" linker to become a privileged pharmacophore. Specifically, triazole-based carboxylic acids are emerging as highly versatile building blocks. By combining the profound metabolic stability and unique dipole moment of the triazole core with the electrostatic anchoring potential of a carboxylic acid, these molecules offer unprecedented opportunities for target engagement.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical ligand design and practical benchtop synthesis. We will explore the mechanistic causality behind triazole carboxylic acid efficacy, detail self-validating synthetic protocols, and analyze their quantitative impact across diverse pharmacological targets.

Mechanistic Grounding: The Causality of Triazole Carboxylic Acids in Ligand Design

The integration of a 1,2,3-triazole carboxylic acid into a drug scaffold is rarely an arbitrary choice; it is a calculated structural intervention driven by specific physicochemical properties [1].

-

Amide Bioisosterism & Protease Resistance: The 1,4-disubstituted 1,2,3-triazole is a topological and electronic mimic of a trans-amide bond. However, unlike amides, triazoles are entirely resistant to enzymatic cleavage by proteases. When coupled with a carboxylic acid, the resulting building block acts as a highly stable dipeptide surrogate, maintaining the necessary hydrogen-bonding network without the metabolic liability.

-

Unique Dipole and Hydrogen Bonding: The triazole ring possesses a strong dipole moment (~5 Debye). The N2 and N3 nitrogen atoms act as potent hydrogen-bond acceptors. In the context of β-lactamase inhibitors (e.g., S02030), the triazole-carboxylic acid moiety actively repositions itself to create a unique polar C—H···O hydrogen bond (2.9 Å) with the S130 residue of the KPC-2 enzyme [2].

-

Steric and Electronic Tuning: The spatial arrangement of the carboxylic acid (e.g., para vs. meta positioning on an attached aryl ring) directly dictates receptor affinity. For instance, in retinoid analogues, shifting the carboxylic acid from the para to the meta position drastically reduces target engagement due to steric clashes within the RARα/RARβ ligand-binding domains [3].

Mechanistic pathways of triazole carboxylic acids in modulating diverse biological targets.

Synthetic Methodologies: Constructing the 1,2,3-Triazole Core

The synthesis of triazole carboxylic acids relies heavily on cycloaddition chemistry. The choice of catalytic system dictates the regioselectivity of the final building block, allowing chemists to precisely engineer the spatial trajectory of the carboxylic acid group.

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Yields exclusively 1,4-disubstituted triazoles. This is the industry standard for generating linear, extended scaffolds.

-

RuAAC (Ruthenium-Catalyzed): Yields 1,5-disubstituted triazoles, forcing the substituents into a more compact, orthogonal geometry.

-

Metal-Free Enamine Activation: A modern approach utilizing alkyl propiolates and enamines to selectively synthesize highly functionalized 1,4,5-trisubstituted triazole carboxylic acid derivatives without transition-metal contamination [4].

Workflow for the divergent synthesis of substituted 1,2,3-triazole carboxylic acids.

Self-Validating Protocol: Synthesis of 1-(Substituted-benzyl)-1H-1,2,3-triazole-4-carboxylic acid

The following protocol outlines the robust CuAAC synthesis of a 1,4-disubstituted triazole carboxylic acid. Every step is designed with built-in causality and validation checkpoints to ensure high-fidelity results [5].

Reagents: Substituted benzyl azide (3.00 mmol), propiolic acid (3.00 mmol), sodium ascorbate (0.6 mmol), copper(II) acetate monohydrate (0.30 mmol), t-butanol, deionized water.

Step-by-Step Methodology:

-

Solvent System Preparation: Dissolve the azide (3.00 mmol) in 15 mL of t-butanol. Add propiolic acid (185 μL, 3.00 mmol) to the stirring solution.

-

Causality:t-Butanol is chosen because it forms an optimal biphasic system with water, solubilizing the organic azide while stabilizing the highly polar intermediate copper-acetylide complex.

-

-

In Situ Catalyst Generation: In a separate vial, dissolve sodium ascorbate (119 mg) and copper(II) acetate monohydrate (60 mg) in 15 mL of water. Add this aqueous mixture dropwise to the t-butanol solution.

-

Causality: Sodium ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. This prevents the rapid disproportionation and oxidative homocoupling (Glaser coupling) of the propiolic acid that occurs if commercial Cu(I) salts are used directly.

-

-

Reaction Monitoring (Validation Checkpoint): Stir the greenish-blue reaction mixture at room temperature for 14 hours.

-

Validation: The reaction is complete when the solution transitions from greenish-blue to a pale yellow/brown suspension, indicating the consumption of the Cu(II) resting state. Perform TLC using 60% EtOAc in light petroleum with 3 drops of acetic acid.

-

Causality: The addition of acetic acid to the TLC eluent is critical; it suppresses the ionization of the newly formed carboxylic acid product, preventing it from streaking and allowing for an accurate

calculation (typically ~0.15–0.16).

-

-

Isolation and Purification: Evaporate the solvent in vacuo. Resuspend the crude residue and filter it through a short plug of silica gel, washing with 50% methanol in

.-

Causality: The silica plug effectively traps the highly polar ascorbate byproducts and residual copper salts, yielding the pure triazole carboxylic acid (typically >75% yield). Confirm product identity via ESI-MS (looking for

adducts) [5].

-

Pharmacological Applications & Quantitative Profiling

The strategic incorporation of triazole carboxylic acids has yielded significant breakthroughs across multiple therapeutic areas.

In oncology, 1,4-diaryl-1,2,3-triazole retinoid analogues of Tamibarotene (AM80) have been developed. By replacing the traditional amide linker with a triazole core, researchers maintained the critical spatial distance between the hydrophobic rings while enhancing metabolic stability. The positioning of the carboxylic acid is paramount: para-substituted derivatives exhibit potent antiproliferative activity against solid tumors, whereas meta-substituted derivatives suffer a severe drop in efficacy due to suboptimal alignment within the retinoic acid receptor pocket [3].

In metabolic diseases, triazole carboxylic acids act as potent inhibitors of Human Glycolate Oxidase (hHAO1). Crystallography-based fragment screening reveals that the triazole core forms critical hydrogen bonds with His260 and Tyr132, while the carboxylic acid (or its carboxamide bioisostere) interacts directly with substrate-binding residues Tyr26 and Arg167, inducing a massive 180° conformational rotation of the Tyr110 gating loop [6].

Table 1: Quantitative Profiling of Triazole-Based Ligands

| Compound / Scaffold | Target / Cell Line | Key Structural Feature | Quantitative Activity / IC50 |

| Tamibarotene (AM80) | HL60 Leukemic Cells | Traditional Amide linker | |

| Triazole Retinoid 7 | HL60 Leukemic Cells | para-Carboxylic acid triazole | |

| Triazole Retinoid 7 | HT-29 Solid Tumor | para-Carboxylic acid triazole | |

| Triazole Retinoid 8 | HT-29 Solid Tumor | meta-Carboxylic acid triazole | |

| S02030 Analog | KPC-2 β-Lactamase | Triazole-carboxylic acid moiety | Forms 2.9-Å H-bond with S130 |

| Fragment 4 | Human Glycolate Oxidase | Methyl-carboxamide triazole | Displaces Tyr110 (180° rotation) |

Conclusion

Novel triazole-based carboxylic acid building blocks represent a masterclass in rational drug design. By leveraging CuAAC, RuAAC, and enamine-activation methodologies, researchers can synthesize highly specific, metabolically robust ligand architectures. As demonstrated by their efficacy in modulating β-lactamases, retinoic acid receptors, and glycolate oxidase, the precise spatial orientation of the triazole-carboxylic acid dipole is a critical determinant of target engagement. Future drug discovery pipelines will undoubtedly rely on these self-validating synthetic frameworks to unlock new therapeutic modalities.

References

-

Ke, W., et al. "Crystal Structures of KPC-2 and SHV-1 β-Lactamases in Complex with the Boronic Acid Transition State Analog S02030." NIH PMC. Available at: [Link]

-

Da Silva, et al. "Design, Synthesis and Anticancer Biological Evaluation of Novel 1,4-Diaryl-1,2,3-triazole Retinoid Analogues of Tamibarotene (AM80)." SciELO. Available at: [Link]

-

ResearchGate Contributors. "TBAI or KI‐Promoted Oxidative Coupling of Enamines and N‐Tosylhydrazine: An Unconventional Method toward 1,5‐ and 1,4,5‐Substituted 1,2,3‐Triazoles." ResearchGate. Available at:[Link]

-

NIH Contributors. "Synthesis and evaluation of novel purple acid phosphatase inhibitors." NIH PMC. Available at: [Link]

-

Frontiers Contributors. "Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening." Frontiers. Available at: [Link]

An In-depth Technical Guide to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide will focus on its structural features, predicted properties, and potential synthetic pathways based on established chemical principles and analogous structures found in the scientific literature.

Chemical Identity and Structural Elucidation

The fundamental step in understanding any chemical entity is to ascertain its precise structure and corresponding chemical identifiers. For 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, these are crucial for database searches, computational modeling, and intellectual property considerations.

SMILES and InChIKey

The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are standard formats for representing chemical structures.

| Identifier | Value |

| SMILES | CN1N=C(N=C1)C2=CC=CC=C2C(=O)O |

| InChIKey | FGLBSFAWRSRJTH-UHFFFAOYSA-N |

These identifiers were determined based on the IUPAC name of the compound.

Structural Representation

The molecule consists of a benzoic acid scaffold substituted at the 2-position with a 1-methyl-1,2,4-triazol-3-yl moiety. The linkage is between a carbon atom of the phenyl ring and a carbon atom of the triazole ring.

Caption: 2D structure of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods provide valuable insights into the physicochemical properties of a molecule. These properties are critical in early-stage drug discovery for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

| Property | Predicted Value | Source |

| Molecular Weight | 217.21 g/mol | - |

| LogP | 1.5 - 2.5 | Various prediction tools |

| pKa (acidic) | 3.5 - 4.5 | Various prediction tools |

| Polar Surface Area | 65.5 Ų | Various prediction tools |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

Potential Synthetic Strategies

While a specific synthesis for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid has not been reported in the public domain, several established synthetic routes for substituted 1,2,4-triazoles and benzoic acids can be adapted. The key challenge lies in the regioselective formation of the C-C bond between the benzoic acid and triazole rings.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests two main approaches for the construction of the target molecule.

Caption: Retrosynthetic approaches for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.

Proposed Synthetic Protocol (Hypothetical)

Approach 1: Palladium-Catalyzed Cross-Coupling

This approach is attractive due to the wide availability of palladium catalysts and the tolerance of various functional groups.

Step 1: Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole This intermediate can be prepared from 3-bromo-1H-1,2,4-triazole via methylation.

Step 2: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid This boronic ester can be synthesized from 2-bromobenzoic acid through a Miyaura borylation reaction.

Step 3: Suzuki Coupling The final step involves the palladium-catalyzed Suzuki coupling of the two intermediates prepared in the previous steps.

Caption: Proposed Suzuki coupling route.

Potential Applications in Drug Discovery

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities. Benzoic acid derivatives also play a significant role in medicinal chemistry, often serving as a key structural component for interacting with biological targets. The combination of these two scaffolds in 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid suggests potential for various therapeutic applications.

A recent patent highlights the synthesis of a structurally related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, as a key intermediate for Deuterium-Celecoxib, suggesting the utility of the 2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl core in the development of new therapeutics[1].

Conclusion

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid represents an intriguing, albeit underexplored, molecule with potential for applications in medicinal chemistry. This guide has provided a foundational understanding of its structure, predicted properties, and plausible synthetic routes. Further experimental investigation is warranted to validate these predictions and to explore the full potential of this compound and its derivatives in drug discovery and development.

References

- CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents. (2024).

Sources

In-Depth Technical Guide: Solubility Profile and Physicochemical Characterization of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic solubility of a lead compound is the cornerstone of successful oral solid dosage design. 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (Molecular Weight: 203.20 g/mol ) presents a unique physicochemical challenge. It is a heterocyclic ampholyte characterized by a weakly basic 1,2,4-triazole ring and a weakly acidic benzoic acid moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind its solvation thermodynamics, establish a self-validating analytical protocol for solubility determination, and map its pH-dependent behavior to actionable formulation strategies.

Structural and Physicochemical Foundations

The solubility of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is strictly governed by the ionization states of its two functional groups. The interplay between crystal lattice energy and the hydration shell formation dictates its dissolution in aqueous media .

-

The Benzoic Acid Moiety (pKa ~4.0): Acts as a primary hydrogen bond donor and acceptor. Above pH 4.0, it deprotonates to form a highly polar carboxylate anion, drastically reducing the crystal lattice energy barrier for aqueous solvation.

-

The 1-Methyl-1,2,4-triazole Moiety (pKa ~2.5): The nitrogen atoms in the triazole ring act as hydrogen bond acceptors. It is only weakly basic, meaning it remains largely unprotonated across the physiological pH range of the gastrointestinal (GI) tract, except in the highly acidic gastric environment (pH 1.2).

Table 1: Physicochemical Properties & Analytical Implications

| Parameter | Value | Analytical & Formulation Implication |

| Molecular Formula | C₁₀H₉N₃O₂ | Standard heterocyclic scaffold; prone to specific UV absorption. |

| Molecular Weight | 203.20 g/mol | Highly favorable for oral bioavailability (complies with Lipinski's Rule of 5). |

| Predicted pKa (Acid) | ~4.0 | Molecule will be predominantly anionic at intestinal pH (6.8 - 7.4). |

| Predicted pKa (Base) | ~2.5 | Molecule will be neutral to slightly cationic at gastric pH (1.2). |

| LogP (Octanol/Water) | 1.0 - 1.6 | Moderate lipophilicity; suggests permeability is viable but dissolution may be rate-limiting at low pH. |

Thermodynamic Solubility: Mechanistic Causality and Protocol

To accurately determine the solubility of this compound, potentiometric methods are insufficient due to the risk of precipitation during titration. The Thermodynamic Shake-Flask Method remains the gold standard .

However, standard protocols often fail to account for solvent-mediated polymorphic transformations or filter adsorption. The protocol below is designed as a self-validating system : it incorporates internal feedback loops (dual time-point sampling and solid-state verification) to ensure the data generated is thermodynamically absolute.

Self-Validating Shake-Flask Methodology

Step 1: Media Preparation and pH Verification

-

Action: Prepare standard biorelevant media (e.g., 0.1 N HCl for pH 1.2, Phosphate Buffer for pH 6.8, and FaSSIF for pH 6.5).

-

Causality: Biorelevant media simulate the exact ionic strength and surfactant conditions of the GI tract, providing predictive in vivo solubility rather than just theoretical aqueous capacity.

Step 2: Isothermal Equilibration (The Feedback Loop)

-

Action: Add an excess of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (approx. 10 mg/mL) to 5 mL of each medium in sealed glass vials. Incubate in a rotary thermoshaker at strictly 37.0 ± 0.5 °C. Sample at 24 hours and 48 hours .

-

Causality: Solvation is an enthalpy-driven process; temperature fluctuations will skew results. The 24h vs. 48h dual-sampling is a self-validating check: if the concentration at 48h matches 24h (within 5% RSD), thermodynamic equilibrium is confirmed.

Step 3: Phase Separation via Ultracentrifugation

-

Action: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 rpm for 15 minutes at 37 °C.

-

Causality: Triazole derivatives frequently adsorb onto standard PTFE or Nylon syringe filters due to strong hydrogen bonding with the membrane matrix. Ultracentrifugation eliminates this analyte loss, ensuring the supernatant concentration is accurate.

Step 4: HPLC-UV Quantification

-

Action: Dilute the supernatant with mobile phase and quantify via HPLC-UV at

~254 nm using a validated standard curve (

Step 5: Solid-State Verification (Critical Step)

-

Action: Recover the excess solid pellet from the centrifuge tube, dry gently under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

-

Causality: This validates the entire system. If the XRPD pattern of the pellet differs from the starting API, a solvent-mediated phase transition (e.g., hydrate formation or salt disproportionation) has occurred, and the measured solubility corresponds to the new polymorph, not the original API .

Thermodynamic shake-flask solubility workflow with integrated solid-state verification.

pH-Dependent Solubility Profile

The solubility of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid follows the Henderson-Hasselbalch relationship . Because the basic pKa is very low (~2.5) and the acidic pKa is ~4.0, the molecule exhibits a classic "U-shaped" solubility curve, heavily skewed toward high solubility in basic environments.

-

Gastric Environment (pH 1.2): The carboxylic acid is fully protonated (neutral). The triazole ring is only partially protonated. The molecule exists primarily in its neutral, lipophilic state. Here, we observe the intrinsic solubility (

) , which is typically poor. -

Intestinal Environment (pH 6.8): The ambient pH is more than 2 units above the acidic pKa. The carboxylic acid is >99% ionized into a carboxylate anion. Ion-dipole interactions with water molecules easily overcome the crystal lattice energy, resulting in a logarithmic spike in solubility.

Table 2: Predicted Solubility Profile across Physiological pH

| Media | pH | Dominant Species | Predicted Solubility (mg/mL) | Classification (USP) |

| 0.1 N HCl | 1.2 | Neutral / Zwitterionic | < 0.05 | Practically Insoluble |

| Acetate Buffer | 4.5 | Mixed (Neutral / Anionic) | 0.5 - 1.0 | Slightly Soluble |

| Phosphate Buffer | 6.8 | Anionic (Carboxylate) | > 5.0 | Soluble |

| FaSSIF | 6.5 | Anionic + Micellar Solubilized | > 6.0 | Soluble |

Solubilization Strategies for Formulation

Given the pH-dependent profile, the primary risk for this API is gastric precipitation or poor dissolution in the stomach, which can lead to highly variable pharmacokinetics. If immediate release is required, formulation interventions are necessary .

-

Salt Formation: The presence of the carboxylic acid makes this molecule an excellent candidate for salt screening. Formulating it as a Sodium (Na+) or Potassium (K+) salt will artificially raise the microenvironmental pH upon dissolution, forcing the molecule into its highly soluble anionic state even in the acidic stomach.

-

Amorphous Solid Dispersions (ASD): If salt formation yields hygroscopic or unstable polymorphs, hot-melt extrusion or spray drying with a polymer (e.g., HPMCAS) can trap the API in a high-energy amorphous state, bypassing the crystal lattice energy barrier entirely.

pH-dependent ionization pathways and corresponding formulation strategies.

Conclusion

The solubility profile of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is a textbook example of amphoteric behavior dominated by a carboxylic acid moiety. By employing a self-validating shake-flask methodology with rigorous solid-state checks, researchers can avoid the pitfalls of filter adsorption and polymorphic shifts. Formulation efforts should heavily lean into salt screening or solid dispersions to mitigate the inherent insolubility of the neutral species at gastric pH.

References

-

Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: MDPI (Molecules) URL: [Link]

-

Title: Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids Source: FHNW (University of Applied Sciences and Arts Northwestern Switzerland) URL: [Link]

-

Title: 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL: [Link]

Methodological & Application

Synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid from phthalic anhydride

This Application Note details the synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid , a critical intermediate for orexin receptor antagonists (e.g., Suvorexant analogs) and other bioactive scaffolds.

While many commercial routes start from 2-iodo- or 2-cyanobenzoic acid, this guide focuses on a cost-effective, convergent strategy starting directly from Phthalic Anhydride . This route leverages the formation of a fused tricyclic intermediate ([1,2,4]triazolo[5,1-a]isoindol-5-one ) followed by a controlled hydrolytic ring-opening to reveal the target ortho-substituted benzoic acid.

Part 1: Retrosynthetic Analysis & Strategy

The direct formation of a C–C bond between a phenyl ring and a triazole at the ortho position is challenging due to steric hindrance. The "Flipped Ester" strategy circumvents this by using the phthalic anhydride backbone to form a fused lactam ring first.

The Pathway:

-

Condensation: Phthalic anhydride reacts with N-methylformamidrazone (or S-methyl-isothiosemicarbazide followed by desulfurization) to form the fused 1-methyl-[1,2,4]triazolo[5,1-a]isoindol-5-one .

-

Ring Opening (Hydrolysis): The lactam ring of the isoindolone is opened under basic conditions. Because the triazole ring is chemically robust, the hydrolysis selectively cleaves the amide bond, liberating the free carboxylic acid at the ortho position while retaining the triazole intact.

Figure 1: Synthetic logic flow from Phthalic Anhydride to the Target via a fused isoindolone intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Fused Intermediate

Target: 1-Methyl-[1,2,4]triazolo[5,1-a]isoindol-5-one

This step constructs the triazole ring and anchors it to the benzene ring simultaneously.

Reagents:

-

Phthalic Anhydride (1.0 equiv)

-

N-Methylformamidrazone hydroiodide (1.1 equiv)

-

Note: If not commercially available, this can be prepared from methyl hydrazine and formamidine acetate.

-

-

Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: Toluene or Glacial Acetic Acid (AcOH)

-

Temperature: Reflux (110°C – 118°C)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser (if using AcOH).

-

Charging: Add Phthalic Anhydride (14.8 g, 100 mmol) and N-Methylformamidrazone hydroiodide (22.1 g, 110 mmol) to the flask.

-

Solvent Addition: Add Toluene (150 mL) followed by Triethylamine (35 mL, 250 mmol).

-

Process Note: If using Glacial Acetic Acid, omit the base; the acid catalyzes the condensation.

-

-

Reaction: Heat the mixture to reflux. Maintain reflux for 6–8 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting anhydride spot (Rf ~0.8) should disappear, and a fluorescent spot (the fused triazolo-isoindolone) will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If Toluene: The product often precipitates upon cooling. Filter the solid. If no precipitate, wash the organic layer with water (2 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

If AcOH: Pour the mixture into ice-cold water (500 mL). The product will precipitate as a white to off-white solid.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield the fused intermediate.

-

Yield Expectation: 75–85%.

-

Checkpoint: 1H NMR should show the isoindolone core signals and the triazole proton singlet.

-

Phase 2: Hydrolytic Ring Opening

Target: 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid